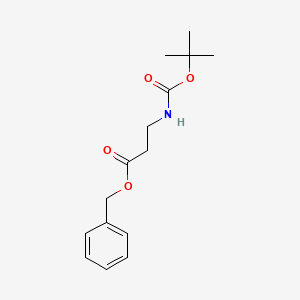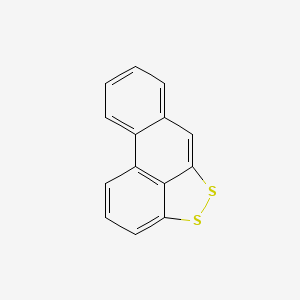
(3R,11bR)-Tetrabenazine (1S)-(+)-10-Camphorsulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3R,11bR)-Tetrabenazine (1S)-(+)-10-Camphorsulfonate, also known as this compound, is a useful research compound. Its molecular formula is C₂₉H₄₃NO₇S and its molecular weight is 549.72. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Metabolic Studies and Pharmacological Characterization
Tetrabenazine and its derivatives have been extensively studied for their metabolic pathways and pharmacological properties. Schwartz et al. (1966) identified nine metabolites of tetrabenazine in urine after administration to animals or humans, elucidating the drug's metabolic degradation pathway, which includes reduction, oxidation, and conjugation processes. This research provides foundational knowledge on the drug's metabolism and potential implications for therapeutic applications and toxicity profiles (Schwartz, Bruderer, Rieder, & Brossi, 1966).
Imaging Studies Using Radiolabeled Tetrabenazine
DaSilva et al. (1994) characterized [11C]Tetrabenazine as an in vivo radioligand for positron emission tomographic (PET) imaging of vesicular monoamine transporters, demonstrating its utility in imaging studies for neurological conditions such as Parkinson's disease and Huntington's disease. This research highlights the potential of tetrabenazine derivatives in neuroimaging to study monoaminergic innervation and the pharmacology of neurological disorders (DaSilva, Carey, Sherman, Pisani, & Kilbourn, 1994).
Neurological and Psychiatric Disorder Applications
Podurgiel et al. (2013) explored the effects of tetrabenazine as a VMAT-2 inhibitor in inducing tremulous jaw movements in rodents, serving as a model for parkinsonian tremor. This study contributes to understanding the mechanisms of drug-induced parkinsonism and potentially guiding therapeutic strategies for movement disorders (Podurgiel, Nunes, Yohn, Barber, Thompson, Milligan, Lee, Lopez-Cruz, Pardo, Valverde, Lendent, Baqi, Müller, Correa, & Salamone, 2013).
Molecular Interactions and Mechanisms
Research by Mehvar & Jamali (1987) on the concentration-effect relationships of tetrabenazine and its major metabolite, dihydrotetrabenazine, in rats, sheds light on the pharmacodynamics of these compounds. Their work elucidates the interactions at the monoaminergic level and their implications for the treatment of neurological conditions such as Huntington's chorea and tardive dyskinesia (Mehvar & Jamali, 1987).
Mechanism of Action
Safety and Hazards
As a research chemical, “(3R,11bR)-Tetrabenazine (1S)-(+)-10-Camphorsulfonate” is not intended for human or veterinary use. Proper safety measures should be taken while handling this compound.
Future Directions
Biochemical Analysis
Biochemical Properties
(3R,11bR)-Tetrabenazine (1S)-(+)-10-Camphorsulfonate plays a significant role in biochemical reactions by inhibiting the VMAT, which is responsible for transporting monoamines—such as dopamine, serotonin, and norepinephrine—into synaptic vesicles . By inhibiting VMAT, this compound depletes the levels of these neurotransmitters in the synaptic cleft. The interaction with VMAT is crucial as it directly affects the storage and release of neurotransmitters, thereby influencing various neurological functions.
Cellular Effects
The effects of this compound on cells are profound, particularly in neurons. By depleting monoamine neurotransmitters, this compound can alter cell signaling pathways, gene expression, and cellular metabolism. For instance, the reduction in dopamine levels can lead to decreased activation of dopamine receptors, which in turn affects downstream signaling pathways involved in motor control and mood regulation. Additionally, changes in serotonin and norepinephrine levels can influence mood, anxiety, and other cognitive functions.
Molecular Mechanism
At the molecular level, this compound exerts its effects by binding to VMAT and inhibiting its function . This inhibition prevents the uptake of monoamines into synaptic vesicles, leading to their depletion in the synaptic cleft. The compound’s binding interactions with VMAT are critical for its inhibitory action, which ultimately results in decreased neurotransmitter release and altered neuronal communication. Additionally, this compound may influence gene expression by modulating the levels of neurotransmitters that act as signaling molecules.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function . Studies have shown that prolonged exposure to this compound can lead to sustained depletion of neurotransmitters, which may result in long-term changes in neuronal activity and behavior. Additionally, the compound’s stability under different storage conditions can affect its efficacy and potency in experimental settings.
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At lower doses, the compound effectively depletes neurotransmitter levels without causing significant adverse effects . At higher doses, the compound can induce toxic effects, such as motor impairments and behavioral changes. These threshold effects highlight the importance of optimizing dosage to achieve the desired therapeutic outcomes while minimizing potential side effects.
Metabolic Pathways
This compound is involved in metabolic pathways that regulate the synthesis, storage, and release of monoamine neurotransmitters . The compound interacts with enzymes and cofactors that are essential for the metabolism of dopamine, serotonin, and norepinephrine. By inhibiting VMAT, the compound disrupts the normal metabolic flux of these neurotransmitters, leading to altered levels of metabolites and changes in cellular function.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound’s interaction with VMAT is a key factor that determines its localization and accumulation in neuronal cells. Additionally, the compound’s distribution within different tissues can influence its overall pharmacokinetic profile and therapeutic efficacy.
Subcellular Localization
The subcellular localization of this compound is primarily within synaptic vesicles, where it exerts its inhibitory effects on VMAT . The compound’s targeting signals and post-translational modifications may direct it to specific compartments or organelles within the cell. This localization is crucial for its activity and function, as it ensures that the compound effectively depletes neurotransmitter levels at the site of action.
Properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for (3R,11bR)-Tetrabenazine (1S)-(+)-10-Camphorsulfonate involves the conversion of tetrabenazine to its camphorsulfonic acid salt form using (+)-10-camphorsulfonic acid.", "Starting Materials": [ "Tetrabenazine", "(+)-10-Camphorsulfonic acid", "Methanol", "Diethyl ether", "Sodium hydroxide", "Hydrochloric acid" ], "Reaction": [ "Tetrabenazine is dissolved in methanol and reacted with a stoichiometric amount of (+)-10-camphorsulfonic acid at room temperature for several hours.", "The resulting solid is filtered and washed with diethyl ether to yield the (3R,11bR)-Tetrabenazine (1S)-(+)-10-Camphorsulfonate salt.", "To isolate the free base form of tetrabenazine, the salt is dissolved in water and treated with a stoichiometric amount of sodium hydroxide.", "The mixture is then extracted with diethyl ether and the organic layer is dried over sodium sulfate.", "The solvent is removed under reduced pressure to yield the free base form of tetrabenazine.", "To convert the free base form back to the camphorsulfonic acid salt form, the free base is dissolved in methanol and reacted with a stoichiometric amount of (+)-10-camphorsulfonic acid at room temperature for several hours.", "The resulting solid is filtered and washed with diethyl ether to yield the (3R,11bR)-Tetrabenazine (1S)-(+)-10-Camphorsulfonate salt." ] } | |
CAS No. |
1223399-57-2 |
Molecular Formula |
C₂₉H₄₃NO₇S |
Molecular Weight |
549.72 |
Synonyms |
(+)-TBZ (1S)-(+)-10-Camphorsulfonate; (+)-Tetrabenazine (1S)-(+)-10-Camphorsulfonate; (1S,4R)-7,7-Dimethyl-2-oxobicyclo[2.2.1]heptane-1-methanesulfonic Acid compd. with (3R,11bR)-1,3,4,6,7,11b-Hexahydro-9,10-dimethoxy-3-(2-methylpropyl)-2H-benzo[a]qu |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Phenol, 2-[[(4-fluorophenyl)imino]methyl]-](/img/structure/B1145055.png)

![[4-(2-amino-6-oxo-1H-purin-9-yl)-2-(hydroxymethyl)butyl] acetate](/img/structure/B1145069.png)

